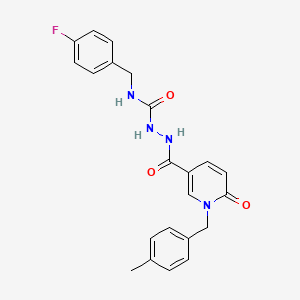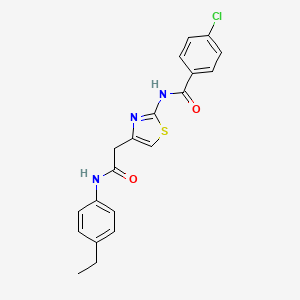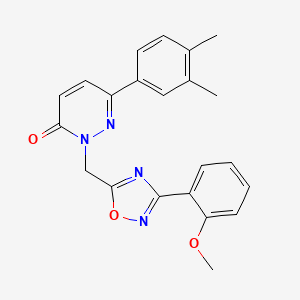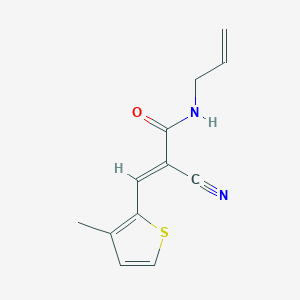
N-(4-fluorobenzyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an organic compound, a hydrazine derivative, etc.).
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. It could include looking at what happens when the compound is exposed to various conditions or reagents.Physical And Chemical Properties Analysis
This could include a wide range of properties, such as melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Properties
The study of the solid-state tautomeric structure and invariom refinement of similar molecules has provided insights into their electron distribution, hydrogen bonding, and electrostatic properties. For example, research on a potent HIV integrase inhibitor highlighted the molecule's conformation, tautomeric structure, and intramolecular hydrogen bonds, which play a crucial role in its bioactivity (Bacsa et al., 2013). These studies are fundamental in understanding the interaction mechanisms of similar compounds with biological targets.
Synthesis and Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and tested for antimicrobial activity, showing promising results against various bacterial and fungal strains. The presence of a fluorine atom significantly enhances the antimicrobial activity of these compounds (Desai et al., 2013). This research demonstrates the potential of fluorinated compounds in developing new antimicrobial agents.
Antitumor Activity
The synthesis and evaluation of compounds for antitumor activity is another crucial application. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and found to inhibit the proliferation of some cancer cell lines, indicating its potential as an antitumor agent (Hao et al., 2017).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of similar compounds provide essential insights into their pharmacokinetic profiles. For example, research on potent HIV integrase inhibitors using 19F-NMR spectroscopy has contributed to understanding the metabolic fate and excretion balance in animal models, which is vital for drug development processes (Monteagudo et al., 2007).
Heterocyclic Chemistry
The synthesis of novel heterocyclic compounds from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the versatility of hydrazine derivatives in medicinal chemistry. These compounds, including various pyrazole and pyrazolopyrimidine derivatives, show significant antimicrobial properties, underscoring the importance of structural modification in drug discovery (Bayrak et al., 2009).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety concerns. It could also include recommended handling and disposal procedures.
Direcciones Futuras
This could include potential applications for the compound, areas where further research is needed, or modifications that could be made to the compound to enhance its properties or reduce its drawbacks.
Please note that the availability of this information can vary widely depending on how much research has been done on the specific compound. For a novel or less-studied compound, some or all of this information may not be available. In such cases, researchers often need to conduct their own experiments to gather this information.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-15-2-4-17(5-3-15)13-27-14-18(8-11-20(27)28)21(29)25-26-22(30)24-12-16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,25,29)(H2,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRSGBGAWXPKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)


![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)


![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)


![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
